(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a trifluoromethyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral amine catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In medicinal chemistry, ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the chlorophenyl group can influence its overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Chlorophenylhydrazine hydrochloride
- ®-2-Chlorophenylalanine
Uniqueness
Compared to similar compounds, ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H7ClF3N |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |
InChI Key |
DLIXGNJUPCBBER-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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